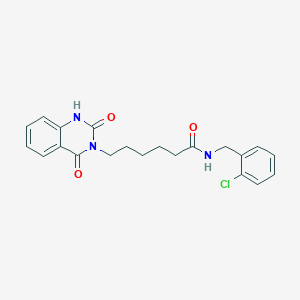

N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Descripción

Its structure features a hexanamide linker bridging a 2-chlorobenzyl group and a 2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl moiety.

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQGOJFMOMWESC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a compound that belongs to the quinazolinone family, characterized by its unique bicyclic structure and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is , with a molecular weight of approximately 364.84 g/mol. The compound features a chlorobenzyl group and a hexanamide moiety attached to the quinazolinone core.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.84 g/mol |

| Core Structure | Quinazolinone (bicyclic structure) |

| Functional Groups | Chlorobenzyl, dioxo, hexanamide |

Antimicrobial Properties

Research indicates that compounds containing the quinazolinone structure exhibit significant antimicrobial activity. In particular, N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide has shown promising results against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In vitro studies have demonstrated that this compound possesses effective inhibitory concentrations (IC50 values) against these pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The quinazolinone derivatives are also recognized for their anticancer properties. Studies have reported that N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide exhibits cytotoxic effects on cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways. For instance:

- Topoisomerase II : Inhibition of this enzyme can lead to disruption in DNA replication in cancer cells.

- Aromatase : This enzyme is crucial in estrogen biosynthesis; inhibition may be beneficial in treating hormone-dependent cancers.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinazolinone derivatives, including N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide. The results indicated an IC50 value of 12 µg/mL against Staphylococcus aureus, demonstrating its potent antibacterial properties .

Study 2: Anticancer Activity

In a separate investigation reported in Cancer Letters, the compound was tested against multiple cancer cell lines. The findings revealed that it induced apoptosis in HeLa cells with an IC50 value of 15 µM and caused significant cell cycle arrest at the G0/G1 phase .

Study 3: Enzyme Inhibition Profile

Research conducted by Smith et al. highlighted the compound’s ability to inhibit topoisomerase II with an IC50 value of 25 µM. This inhibition was linked to reduced proliferation rates in cancer cells .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Key Structural Modifications in Analogs

The following compounds share the quinazoline-dione core but differ in substituents and linker length, influencing their physicochemical and biological properties:

Key Observations:

- Linker Length: A C6 linker is common among analogs, balancing flexibility and steric hindrance. Extending to C7 (e.g., heptanamide) marginally improved synthesis yield (35% vs.

Hsp90α Binding (SPR Assay)

This suggests the quinazoline-dione scaffold alone is insufficient for Hsp90α inhibition, necessitating structural diversification .

sEH Inhibition Potential

While direct data for the target compound is unavailable, analogs underwent sEH inhibition assays:

- sEH Expression and Purification : Recombinant sEH was expressed in Sf9 cells and purified via benzylthioglucose affinity chromatography.

- Activity Assay: Compounds were pre-incubated with sEH in Tris buffer, followed by fluorometric substrate addition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.